![molecular formula C20H22N4O7S B2582955 4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-76-7](/img/structure/B2582955.png)
4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a chemical compound. Unfortunately, there is not much specific information available about this compound .
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the preparation of 3,4,5-trimethoxybenzaldehyde, an important pharmaceutical chemical intermediate, involves taking 1,2,3-trimethoxybenzene as the raw material, subjecting the material to substitution reaction and oxidation reaction, and conducting treatment, thus obtaining a 3,4,5-trimethoxybenzaldehyde crystal .Applications De Recherche Scientifique
Anticancer Evaluation
One notable application of related compounds involves their synthesis and evaluation for anticancer activity. A study by Ravinaik et al. (2021) describes the design, synthesis, and evaluation of a series of substituted benzamides, including structures similar to the compound , for their anticancer activity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). The compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher activities than the reference drug etoposide, highlighting their potential as therapeutic agents in cancer treatment Ravinaik, B., Rao, M. V., Rao, P. P., Ramachandran, D., & Reddy, D. (2021). Russian Journal of Organic Chemistry.
Material Science: Polymer Synthesis
Another application area for compounds containing the 1,3,4-oxadiazole unit is in material science, particularly in the synthesis of polymers. Sava et al. (2003) synthesized new aromatic polyamides containing 1,3,4-oxadiazole or benzonitrile units, which exhibited good thermal stability and were easily processed into thin films. These polymers, due to their favorable mechanical and thermal properties, could have applications in electronics and as materials with specific optical properties Sava, I., Iosip, M., Brumǎ, M., Hamciuc, C., Robison, J., Okrasa, L., & Pakula, T. (2003). European Polymer Journal.
Antimicrobial and Anti-Proliferative Activities
Compounds incorporating the 1,3,4-oxadiazole moiety have also been explored for their antimicrobial and anti-proliferative activities. A study conducted by Al-Wahaibi et al. (2021) on N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione demonstrated significant in vitro inhibitory activity against various pathogenic bacteria and fungi. Additionally, some derivatives showed promising anti-proliferative activity against several cancer cell lines, suggesting their potential as leads for the development of new antimicrobial and anticancer agents Al-Wahaibi, L. H., Mohamed, A. A., Tawfik, S. S., Hassan, H. M., & El-Emam, A. (2021). Molecules.
Mécanisme D'action
Target of Action
The primary target of 4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is the microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play an integral role in many cellular processes, including mitosis, or cell division .
Mode of Action
This compound interacts with its targets, the microtubules, by binding to the colchicine binding site (CBS) of the αβ-tubulin dimer, a component of microtubules . This interaction destabilizes the microtubules, disrupting their dynamics .
Biochemical Pathways
The disruption of microtubule dynamics by this compound affects the mitotic spindle formation during cell division . This disruption can lead to mitotic arrest of rapidly dividing cells, such as cancer cells, and ultimately to apoptosis, or programmed cell death .
Result of Action
The molecular and cellular effects of this compound’s action include the destabilization of microtubules, disruption of cell division, and induction of apoptosis . These effects can result in the death of rapidly dividing cells, such as cancer cells .
Analyse Biochimique
Biochemical Properties
4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with microtubules, which are essential components of the cytoskeleton involved in cell division and intracellular transport . The trimethoxyphenyl group in the compound is known to bind to the colchicine binding site on tubulin, leading to microtubule destabilization . This interaction inhibits the polymerization of tubulin, thereby affecting cell division and other microtubule-dependent processes.
Cellular Effects
The cellular effects of this compound are profound, particularly in cancer cells. This compound has been observed to induce mitotic arrest by disrupting microtubule dynamics, leading to apoptosis in rapidly dividing cells . Additionally, it influences cell signaling pathways by inhibiting the activity of enzymes involved in cell cycle regulation. The compound’s impact on gene expression includes the downregulation of oncogenes and the upregulation of tumor suppressor genes, contributing to its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with tubulin. The compound binds to the colchicine binding site on the αβ-tubulin dimer, leading to the destabilization of microtubules . This binding interaction is facilitated by the hydrophobic interactions between the trimethoxyphenyl group and the colchicine binding site. The disruption of microtubule dynamics results in mitotic arrest and subsequent apoptosis of cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under various experimental conditions, maintaining its activity over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include its biotransformation and elimination. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, to form metabolites that are more water-soluble and can be excreted from the body . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, affecting its pharmacokinetics and bioavailability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and accumulate in target tissues . This property is essential for its therapeutic action, as it ensures adequate concentrations of the compound at the site of action.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with microtubules . The compound’s localization is facilitated by its ability to bind to tubulin and disrupt microtubule dynamics. This subcellular targeting is crucial for its mechanism of action, as it allows the compound to effectively inhibit cell division and induce apoptosis in cancer cells .
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O7S/c1-24(2)32(26,27)14-8-6-12(7-9-14)18(25)21-20-23-22-19(31-20)13-10-15(28-3)17(30-5)16(11-13)29-4/h6-11H,1-5H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMSBRNSYMMORA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
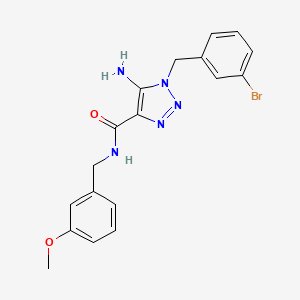
![N-[2-(4-chlorophenyl)ethyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2582875.png)
![2-[1-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]ethanol](/img/structure/B2582876.png)
![4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2582877.png)
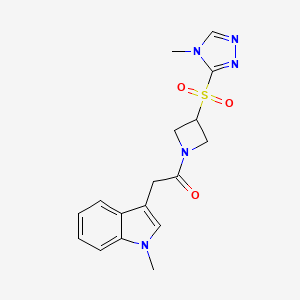

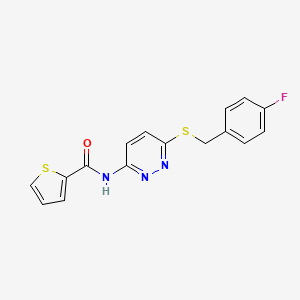
![2-((4-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2582884.png)
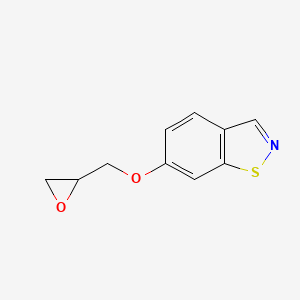
![N'-(4-chlorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2582889.png)
![[2-(2-Butan-2-ylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2582892.png)
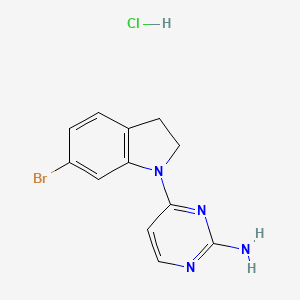

![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B2582895.png)
